(R)-ethyl 2-amino-3-(2'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
®-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a complex structure with a biphenyl core, an amino group, and an ethyl ester, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Amino Acid Derivative Formation: The amino acid moiety is introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Esterification: The final step involves esterification of the amino acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming various amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, ®-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into binding sites with high specificity, influencing biological pathways and processes. The biphenyl core and benzyloxy group contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate: The enantiomer of the compound, which may have different biological activities and properties.
Ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate: Without the chiral center, this compound lacks the stereospecific interactions of the ®-enantiomer.
2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoic acid: The non-esterified version, which may have different solubility and reactivity.
Uniqueness
®-ethyl 2-amino-3-(2’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable for applications requiring high stereospecificity and selectivity.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(2-phenylmethoxyphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-2-27-24(26)22(25)16-19-11-8-12-20(15-19)21-13-6-7-14-23(21)28-17-18-9-4-3-5-10-18/h3-15,22H,2,16-17,25H2,1H3/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTAUZMHPUFNAL-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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